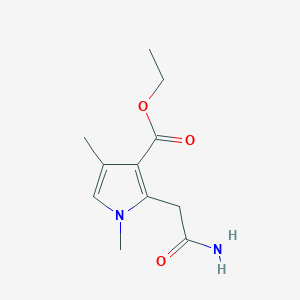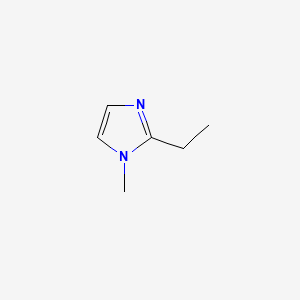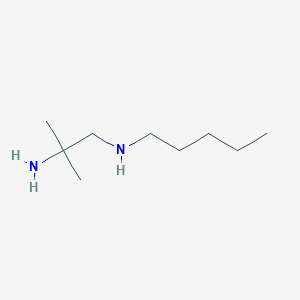
2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino, oxoethyl, and carboxylic acid ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 1,4-dimethylpyrrole with ethyl chloroformate to introduce the carboxylic acid ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2-Amino-2-oxoethyl)thio]acetic acid: Similar structure with a thio group instead of a pyrrole ring.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains an ethoxy group instead of a pyrrole ring.
N-(2-Amino-2-oxoethyl)-2-propenamide: Similar amino-oxoethyl group but with a propenamide structure.
Uniqueness
2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
ethyl 2-(2-amino-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-4-16-11(15)10-7(2)6-13(3)8(10)5-9(12)14/h6H,4-5H2,1-3H3,(H2,12,14) |
InChI-Schlüssel |
FRBJQATVPBWNEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C=C1C)C)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)




![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)




